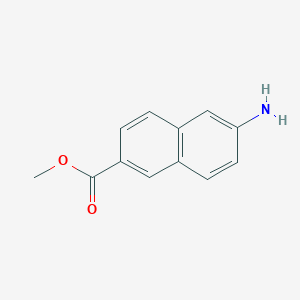

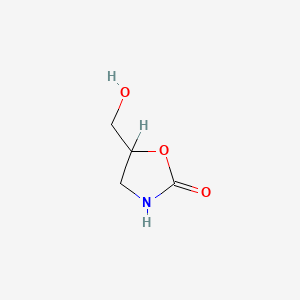

5-(Hydroxymethyl)oxazolidin-2-one

Vue d'ensemble

Description

5-(Hydroxymethyl)oxazolidin-2-one (HMox) is an organic compound that has been extensively studied for its various applications in scientific research and laboratory experiments. It is a versatile compound, with a wide range of uses that include synthesis methods, applications in scientific research, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Activité antibactérienne

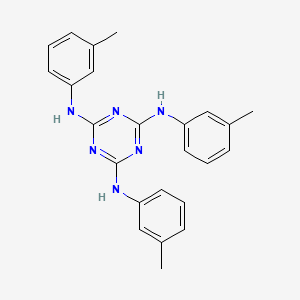

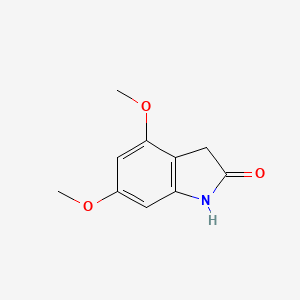

Le noyau de la 1,3-oxazolidin-2-one, qui comprend la “5-(Hydroxymethyl)oxazolidin-2-one”, est un squelette hétérocyclique populaire en chimie organique synthétique pour son utilisation comme auxiliaire chiral dans les transformations stéréosélectives . Ce composé a été utilisé dans le développement d'une nouvelle classe d'agents antibactériens, tels que la linezolide . Ces agents ont un mécanisme d'action unique et sont actuellement préparés par synthèse chimique via diverses voies synthétiques .

Auxiliaire chiral en synthèse asymétrique

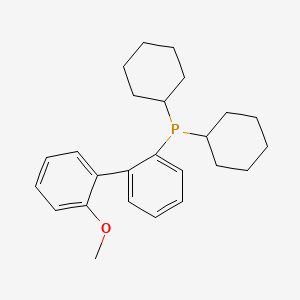

Les oxazolidinones, y compris la “this compound”, ont une large application en chimie organique synthétique . Depuis le rapport d'Evans en 1981, les oxazolidin-2-ones 4-substituées énantiomériquement pures ont été utilisées comme auxiliaires chiraux en synthèse asymétrique .

Synthèse de ligands pour les cibles biologiques

L'oxazolidinone est un cycle hétérocyclique à cinq chaînons utilisé comme structure privilégiée pour la synthèse de ligands pour différentes cibles biologiques . De nombreuses approches synthétiques ont été rendues disponibles pour l'oxazolidinone .

Développement d'antibiotiques chimériques

Le composé a été utilisé dans le développement de nouveaux antibiotiques chimériques . Ceux-ci sont obtenus à partir de dérivés d'oxazolidinone liés à une quinolone ou une naphthyridinone via un espaceur . Ces composés sont utilisés dans la fabrication d'un médicament pour le traitement des infections, telles que les infections bactériennes .

Produits naturels rares

Les dérivés d'oxazolidin-2-one biologiquement actifs sont assez rares parmi les produits naturels . Cependant, ils ont été largement étudiés dans les laboratoires universitaires et industriels .

Synthèse chimique

“this compound” est actuellement préparé par synthèse chimique via diverses voies synthétiques . Ces voies ont été largement étudiées dans les laboratoires universitaires et industriels .

Mécanisme D'action

Target of Action

The primary targets of 5-(Hydroxymethyl)oxazolidin-2-one are bacterial ribosomes . This compound belongs to the oxazolidinone class of antibiotics, which are known for their unique mechanism of action . They are generally effective against multidrug-resistant Gram-positive bacteria .

Mode of Action

This compound: interacts with its targets by inhibiting protein synthesis . This is achieved by binding to the bacterial ribosomes, thereby preventing the formation of a functional 70S-initiation complex, which is an essential component of the protein synthesis process .

Biochemical Pathways

The action of This compound affects the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents bacteria from producing essential proteins, leading to a cessation of bacterial growth .

Pharmacokinetics

The pharmacokinetics of This compound This suggests that the compound might have a broad distribution within the body .

Result of Action

The result of the action of This compound is the inhibition of bacterial growth . By preventing the formation of the 70S-initiation complex, the compound stops protein synthesis, which is essential for bacterial growth and survival .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the temperature can affect the yield of the compound . .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-(Hydroxymethyl)oxazolidin-2-one are not fully understood yet. It is known that oxazolidinones, the class of compounds to which this compound belongs, have unique mechanisms of action. They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Other oxazolidinones have been shown to have potent activity against multidrug-resistant Gram-positive bacteria

Molecular Mechanism

They inhibit bacterial protein synthesis, making them effective against certain Gram-positive bacterial infections

Propriétés

IUPAC Name |

5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYOFPBORRARMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437806 | |

| Record name | 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7517-99-9 | |

| Record name | 5-(Hydroxymethyl)oxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7517-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Hydroxymethyl)oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0Y1RI8V40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

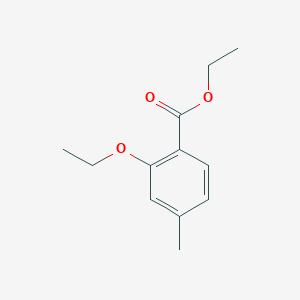

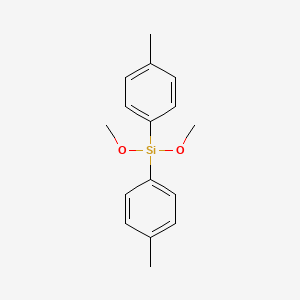

Feasible Synthetic Routes

Q & A

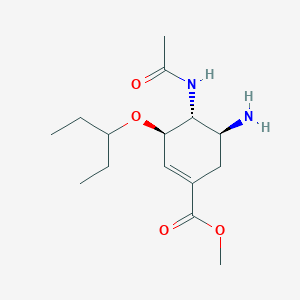

Q1: What is the mechanism of action of oxazolidinone antibacterial agents like linezolid, which contain the 5-(hydroxymethyl)oxazolidin-2-one moiety?

A1: Oxazolidinones like linezolid exert their antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. [, ] Specifically, they bind to the 50S ribosomal subunit, preventing the formation of the initiation complex and blocking the start of protein translation. [, ]

Q2: How does the structure of this compound derivatives relate to their antibacterial activity?

A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound core structure can significantly impact antibacterial activity, potency, and selectivity. [, , ] For instance, replacing the morpholinyl ring in linezolid with a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group resulted in FYL-67, a novel analog with enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []

Q3: What are the primary metabolic pathways of this compound derivatives like FYL-67 in humans and rats?

A3: In both humans and rats, FYL-67 undergoes phase I metabolism primarily through amide hydrolysis at the acetyl group, leading to the formation of 5-(aminomethyl)-3-(3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)oxazolidin-2-one (M1). [] M1 can then be further oxidized to form 3-(3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (M2). [] Interestingly, no significant species differences in metabolism were observed between rats and humans. []

Q4: Can you describe a method for synthesizing tedizolid phosphate, a clinically relevant oxazolidinone antibiotic, starting with this compound?

A4: While the provided research doesn't detail a complete synthesis of tedizolid phosphate from this compound, it does outline a method for preparing (R)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-ketone phosphate using (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one as a starting material. [] This method involves a four-step process with a mild reaction condition and simple aftertreatment, resulting in a high-purity product. []

Q5: How can the optical isomers of this compound derivatives be separated?

A5: Optical resolution of racemic mixtures of 3-alkyl-5-hydroxymethyl-oxazolidin-2-one derivatives can be achieved through enzymatic separation. [] This process involves reacting the racemic mixture with an esterifying compound (e.g., an ester, acid, or anhydride) in the presence of an immobilized enzyme. [] The enzyme selectively esterifies the R(-) isomer, allowing for the separation of the unchanged S(+) isomer from the reaction mixture. []

Q6: What analytical techniques are commonly used to characterize and quantify this compound and its derivatives?

A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for identifying and quantifying this compound derivatives, such as FYL-67 and its metabolites, in biological samples. [] This technique allows for the separation, detection, and structural elucidation of these compounds with high sensitivity and selectivity. []

Q7: What are the potential applications of chimeric compounds containing both 5-(hydroxymethyl)oxazolidinone and tetracyclic-quinolone moieties?

A7: Research suggests that these chimeric compounds demonstrate potent antibacterial activity against a broader range of Gram-positive and Gram-negative bacteria compared to their parent compounds. [] This expanded activity is attributed to their potential dual mode of action, inhibiting both bacterial topoisomerases IV and protein synthesis. [] This dual-targeting approach could lead to the development of novel antibacterial agents with enhanced efficacy and a lower risk of resistance development.

Q8: What is the significance of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a compound accessible from this compound derivatives?

A8: (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid serves as a crucial intermediate in the synthesis of HIV protease inhibitors. [] A synthetic route utilizing (4S,5S)-4-benzyl-5-hydroxymethyl oxazolidin-2-one, derived from this compound, provides an efficient and practical method for producing this valuable building block. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)

![9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)](/img/structure/B1589809.png)

![Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/no-structure.png)